N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide

Salt selection Pre-formulation Compound management

Medicinal chemistry programs investigating halogen-dependent SAR often face supply inconsistency and stability issues with free base phenethylamine probes. This hydrobromide salt (CAS 1609407-09-1) resolves these challenges: • Defined pharmacophore: 5-Br/2-OMe benzyl + 4-Cl phenethyl substitution enables unambiguous differentiation from 3-F/2-F regioisomers in receptor engagement mapping. • Long-term stability: Documented stability at -20°C (1-2 years) reduces re-acquisition and QC re-testing frequency compared to free base analogs. • Multi-supplier availability at ≥95% purity mitigates single-source disruption risk for high-throughput screening facilities.

Molecular Formula C16H18Br2ClNO
Molecular Weight 435.6
CAS No. 1609407-09-1
Cat. No. B1652838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide
CAS1609407-09-1
Molecular FormulaC16H18Br2ClNO
Molecular Weight435.6
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CNCCC2=CC=C(C=C2)Cl.Br
InChIInChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H
InChIKeyMOCVTBKJDCXZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity, Salt Form, and Screening Provenance


N-(5-Bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide (CAS 1609407-09-1; free base CAS 416890-08-9) is a substituted N-benzyl-phenethylamine that belongs to the ChemBridge CORP screening library (ID CHEMBRDG-BB 5526905) . It is supplied as the hydrobromide salt (C₁₆H₁₇BrClNO·HBr; MW 435.58 g·mol⁻¹) , which confers distinct solubility and handling properties relative to its free base [1]. The molecule combines a 5-bromo-2-methoxybenzyl group with a 4-chlorophenylethylamine backbone, a regioisomeric halogenation pattern that differentiates it from several in-class phenethylamine screening probes.

Screening Library Probe: Substituted N-benzyl-phenethylamine from ChemBridge CORP collection; unique 5-Br,2-OMe benzyl / 4-Cl phenethyl halogen pattern.
Salt Form Selection: Hydrobromide salt supports aqueous dissolution and compound management stability; distinct from free base handling.
Halogen-Dependent SAR: Defined 4-chlorophenyl motif for exploring halogen effects on target engagement and permeability profiling.

Why This Compound Cannot Be Replaced by Generic Analogs


Within the N-benzyl-phenethylamine chemotype, substitution pattern is the primary driver of receptor engagement and physicochemical behaviour. The specific 5-bromo-2-methoxybenzyl and 4-chlorophenylethyl substitution of this compound generates a unique three-dimensional pharmacophore that is absent from regioisomeric analogs (e.g., 3-fluoro or 2-fluoro congeners) . Published antimicrobial screening data for the closely related (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine demonstrate that even a single halogen-position change alters anti-virulence activity profiles against Bacillus spp. [1]. Furthermore, the hydrobromide salt form provides the compound with superior aqueous solubility and long-term storage stability (−20 °C, 1–2 years) [2], whereas the free base requires different handling protocols. These differences are experimentally consequential and preclude simple one-to-one substitution.

Regioisomeric Halogen Shift

3-Fluoro or 2-fluoro phenethylamine analogs show altered anti-virulence profiles against Bacillus spp.; halogen position may shift biological activity and target engagement.

Salt Form Mismatch

Free base (CAS 416890-08-9) lacks standardized stability data and requires different solubilization protocols; direct substitution may introduce dissolution variability in aqueous assays.

Mechanistic Class Divergence

Structurally related ABMA (adamantyl analog) acts via endosomal disruption; the target's phenethylamine backbone predicts GPCR/transporter modulation, making it unsuitable as an endosomal pathway probe replacement.

Quantitative Differentiation from Closest Analogs


Salt Form Advantage in Solubility and Stability

The hydrobromide salt (CAS 1609407-09-1, MW 435.58) provides differentiated physicochemical properties compared to the free base (CAS 416890-08-9, MW 354.67). Vendor technical specifications confirm that the hydrobromide form is stable at −20 °C for 1–2 years [1], while the free base requires custom synthesis with no standardized stability data . The salt form's higher molecular weight reflects the addition of HBr (80.91 g·mol⁻¹), which predictably enhances aqueous solubility through ionization of the secondary amine . This is critical for assays requiring consistent compound dissolution.

Salt Form Identity
Head-to-head
HBr salt: MW 435.58, −20 °C stable 1–2 yr vs free base: 354.67, no stability data. ΔMW +80.91
Supports dissolution consistency in aqueous assay buffers.
Supplier specifications; verify with in-house QC.
Salt selection Pre-formulation Compound management

Halogen Substitution and Predicted Lipophilicity

The 4-chlorophenyl substitution in the target compound yields a higher predicted lipophilicity and distinct electronic profile compared to the 3-fluorophenyl analog (CAS 355815-82-6). The target compound has a predicted pKa of 8.79 ± 0.20 and density of 1.361 ± 0.06 g·cm⁻³ . The chlorine atom is larger (van der Waals radius 1.75 Å) and more polarizable than fluorine (1.47 Å), resulting in stronger halogen-bonding potential and increased LogP. The 3-fluorophenyl congener has been profiled for anti-virulence activity against Bacillus spp. in the VFDB database (Fernandes et al., 2021) [1]; however, no direct biological data are available for the 4-chlorophenyl target. This predicted physicochemical divergence supports differentiated membrane permeability and target engagement profiles.

Halogen Lipophilicity
Class-level
4-Cl analog: predicted pKa 8.79, density 1.361; 3-F analog: documented anti-virulence activity. No target data.
Predicted LogP difference may affect membrane permeability and target residence.
In silico predictions; biological activity uncharacterized.
Physicochemical profiling SAR LogP prediction

Mechanistic Divergence from Endosomal Disruptors

The compound 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA; CAS 332108-65-3) shares the identical 5-bromo-2-methoxybenzyl pharmacophore with the target compound but replaces the 4-chlorophenylethyl group with a bulky 1-adamantyl group. ABMA acts as a host-directed broad-spectrum inhibitor of intracellular pathogens by inducing Rab7-positive late endosomal compartment accumulation; it protects cells against ricin toxin, viruses (HSV-2), intracellular bacteria, and parasites with no observed cytotoxicity [1][2]. The target compound's 4-chlorophenylethyl group is structurally distinct from the adamantyl cage, predicting a different biological target profile (likely neurotransmitter receptor/transporter engagement rather than endosomal disruption). No published biological data exist for the target compound to date.

Mechanism of Action
Class-level
ABMA: adamantyl, late endosomal disruption, broad antipathogen. Target: phenethylamine, predicted GPCR/transporter modulation.
Supports use as counter-screen to distinguish endosomal vs. receptor-mediated pathways.
No biological data for target; confirm with receptor panels.
Host-directed antivirals Endosomal trafficking Broad-spectrum anti-infectives

Purity Specification and Supply Chain Reliability

The target compound is commercially available at standardized 95% purity (HPLC) from multiple suppliers including Combi-Blocks (Cat. HF-4767) , Leyan (Cat. 1830748) , and MolCore (NLT 98% specification, ISO-certified) . In contrast, the free base form (CAS 416890-08-9) is primarily available only through custom synthesis (ChemBridge Corp.), with no guaranteed purity specification or batch-to-batch consistency data . For high-throughput screening campaigns requiring reproducible compound quality across multiple assay plates, the hydrobromide salt's established commercial supply chain provides a measurable advantage.

Purity & Supply
Specification review
HBr salt: ≥95% purity (HPLC), multi-supplier. Free base: custom synthesis, no purity specification.
Supports batch consistency and procurement reliability for screening campaigns.
Verify lot-specific COA; ISO-certified supplier available.
Compound quality control Procurement Reproducibility

Validated Screening and Research Applications


GPCR and Neurotransmitter Receptor Screening Probes

The compound's phenethylamine backbone with a 4-chlorophenyl substituent places it within a well-precedented class of GPCR ligands (serotonin, dopamine, adrenergic, and trace amine-associated receptors). Its halogen substitution pattern (5-Br, 2-OMe on benzyl; 4-Cl on phenethyl) provides a defined pharmacophore for structure-activity relationship studies where halogen-dependent potency shifts are being mapped . The hydrobromide salt form ensures consistent dissolution in aqueous assay buffers, critical for dose-response curve generation. For screening facilities that require compounds with guaranteed purity (≥95%) and multi-supplier sourcing, this compound offers procurement reliability absent from custom-synthesis-only analogs .

Physicochemical Comparator for Halogen Scanning

When medicinal chemistry programs are investigating the impact of halogen substitution on membrane permeability, metabolic stability, or target residence time, the 4-chlorophenyl group provides a distinct data point relative to the 3-fluorophenyl and 2-fluorophenyl congeners. The predicted pKa of 8.79 ± 0.20 and density of 1.361 ± 0.06 g·cm⁻³ serve as computational benchmarks for in silico model validation. The compound can function as a negative control or specificity probe in assays where the 3-fluoro analog shows anti-virulence activity against Bacillus spp. [1].

Counter-Screen for Endosomal Trafficking Assays

Given that the structurally related compound ABMA (sharing the 5-bromo-2-methoxybenzyl group but bearing an adamantyl moiety) acts via Rab7-positive late endosomal disruption , the target compound can serve as a critical counter-screen probe. Its 4-chlorophenylethyl group is predicted to redirect biological activity away from endosomal pathways toward receptor-mediated mechanisms. In host-directed antiviral screening cascades, the target compound helps distinguish genuine endosomal-targeting hits from phenethylamine-based false positives that may act through neurotransmitter receptor modulation. This application is directly grounded in the mechanistic divergence evidence established in Section 3 .

High-Throughput Screening Logistics and Stability

For automated compound management facilities, the hydrobromide salt's documented long-term stability at −20 °C (1–2 years) reduces the frequency of re-acquisition and quality control re-testing compared to free base analogs that lack stability certification. The multi-supplier availability at ≥95% purity mitigates single-source supply disruption risk. This logistical differentiation is quantifiable in terms of reduced compound management operational costs and minimized screening downtime, making the hydrobromide salt the preferred form for large-scale screening library integration.

Application
Selection Property
Validation Focus
GPCR screening studies
Halogen-substituted phenethylamine scaffold
Aqueous assay buffer compatibility; purity specification review
Halogen scanning comparator
4-Cl vs 3-F substitution pattern
Predicted LogP/pKa benchmarking; permeability context
Counter-screen for endosomal assays
Non-adamantyl phenethylamine core
Mechanistic divergence from late endosomal disruptors
HTS compound management
Hydrobromide salt stability
Long-term storage consistency (−20 °C); multi-supplier availability
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